molecular formula C17H20N2O3S B4645791 ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B4645791
M. Wt: 332.4 g/mol
InChI Key: PDQKKSMWZKDXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate, also known as DPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTC is a thiazole derivative that possesses a unique chemical structure, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the development and progression of various diseases. ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate possesses potent antioxidant activity, which may help to protect cells from oxidative stress and prevent the development of various diseases. ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has also been found to exhibit anti-inflammatory activity, which may help to reduce inflammation and pain associated with various diseases. In addition, ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may help to prevent the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of novel drugs. ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has been found to exhibit potent therapeutic activities in various diseases, making it a valuable tool for researchers studying these diseases. However, one of the limitations of using ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate in lab experiments is its relatively low solubility, which may limit its bioavailability and effectiveness.

Future Directions

There are several future directions for research on ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate. One area of research is the development of novel drug formulations that improve the solubility and bioavailability of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate, making it a more effective therapeutic agent. Another area of research is the investigation of the mechanism of action of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate, which may provide insights into its therapeutic potential and help to identify new drug targets. Finally, further studies are needed to explore the potential therapeutic applications of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate in various diseases, including cancer, inflammation, and oxidative stress.

Scientific Research Applications

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. Recent research has shown that ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate exhibits potent anti-inflammatory, antioxidant, and anticancer activities. ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-5-22-14(20)13-12(11-9-7-6-8-10-11)18-16(23-13)19-15(21)17(2,3)4/h6-10H,5H2,1-4H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQKKSMWZKDXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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